Debrisoquin sulfate

概要

説明

デブリソキン硫酸塩は、グアネチジンと類似の効果を持つアドレナリン作動性ニューロン遮断薬です。これは、多型性チトクロームP-450酵素の基質であることが注目に値します。 この酵素の特定のアイソフォームを持つ人は、この薬剤と他の多くの臨床的に重要な薬剤を適切に代謝することができません 。 デブリソキン硫酸塩は、主に中等度および重度の高血圧の治療に、単独でまたは併用薬として、および腎性高血圧の治療に使用されます .

準備方法

合成経路と反応条件

デブリソキン硫酸塩の合成には、3,4-ジヒドロイソキノリンをシアナミドと酸性条件下で反応させてカルボキシイミドアミド誘導体を形成する反応が含まれます。 この中間体を硫酸で処理すると、デブリソキン硫酸塩が生成されます .

工業生産方法

デブリソキン硫酸塩の工業生産は、通常、実験室合成と同じ化学反応を用いた大規模合成によって行われ、収率と純度が向上するように最適化されています。 このプロセスには、最終製品が医薬品の規格を満たしていることを保証するための厳格な精製工程が含まれます .

化学反応の分析

反応の種類

デブリソキン硫酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: 主な代謝経路は、チトクロームP-450酵素による4-ヒドロキシル化です.

還元: それほど一般的ではありませんが、特定の条件下で還元反応が発生する可能性があります。

一般的な試薬と条件

酸化: 一般的な試薬には、チトクロームP-450酵素と分子酸素が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用できます。

生成される主な生成物

還元: デブリソキン硫酸塩の還元誘導体。

科学研究アプリケーション

デブリソキン硫酸塩は、いくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Pharmacogenetic Studies

Debrisoquin as a CYP2D6 Probe:

Debrisoquin is extensively utilized as a probe substrate for the cytochrome P450 enzyme CYP2D6, which is crucial for the metabolism of numerous drugs. The metabolic ratio of debrisoquin to its primary metabolite, 4-hydroxydebrisoquin, serves as an indicator of CYP2D6 activity. Variations in this enzyme due to genetic polymorphisms can significantly affect drug metabolism and therapeutic outcomes.

- Methodology: A study developed a simple HPLC method to measure debrisoquin and 4-hydroxydebrisoquin in urine. This method demonstrated high accuracy and precision, making it suitable for evaluating CYP2D6 activity across different genotypes .

- Case Study: In a cohort of 16 healthy volunteers, researchers established a significant correlation between the number of active CYP2D6 genes and hydroxylation capacity. This finding underscores the utility of debrisoquin in personalized medicine, where understanding an individual's metabolic capacity can guide drug dosing strategies .

Clinical Applications

Hypertension Management:

Debrisoquin sulfate is primarily employed as an antihypertensive agent. Its mechanism involves blocking adrenergic receptors, leading to vasodilation and decreased blood pressure.

- Clinical Use: The standard dosage typically involves administering 10 mg of this compound. Studies have shown that it effectively lowers blood pressure in patients with hypertension while being well-tolerated .

Research Applications

Metabolism Studies:

this compound has been used in various studies to investigate drug metabolism pathways and enzyme activity.

- Research Findings: One study highlighted the use of debrisoquin to assess the impact of hepatic function on drug metabolism by employing chimeric mice with human hepatocyte transplants. This approach allowed researchers to evaluate how human liver enzymes metabolize debrisoquin compared to murine enzymes .

- Impact on Neurotransmitter Levels: Another investigation explored how debrisoquin affects levels of catecholamines and their metabolites in brain structures. The study found that administration of debrisoquin led to significant changes in dopamine metabolism, which could have implications for understanding neuropharmacology .

Analytical Techniques

High-Performance Liquid Chromatography (HPLC):

The analysis of debrisoquin and its metabolites often employs HPLC due to its sensitivity and specificity.

- Method Development: A novel micromethod using HPLC with fluorescence detection was developed for quantifying debrisoquin in urine samples. This method requires only a small volume of urine and provides reliable results for assessing metabolic capacity through CYP2D6 activity .

Summary Table of Applications

作用機序

デブリソキン硫酸塩は、ノルエピネフリンの放出または分布を阻害または干渉することによって、交感神経神経効果接合部で作用します。これは、ノルエピネフリントランスポーターに取り込まれ、ノルエピネフリン伝達物質小胞に濃縮され、これらの小胞内のノルエピネフリンを置き換えます。 これにより、神経終末におけるノルエピネフリン貯蔵が徐々に枯渇します .

類似の化合物との比較

類似の化合物

グアネチジン: アドレナリン作動性ニューロン遮断効果が似ています.

グアノキサン: デブリソキン硫酸塩とグアニジン部分を共有します.

グアナドレル: 作用機序が同様の別の化合物です.

独自性

デブリソキン硫酸塩は、多型性チトクロームP-450酵素の基質としての役割により、薬物代謝における遺伝子多型を研究するための貴重なツールとなります 。 この特性は、デブリソキン硫酸塩を他の類似の化合物と区別し、個別化医療におけるその重要性を強調しています .

類似化合物との比較

Similar Compounds

Guanethidine: Similar in its adrenergic neuron-blocking effects.

Guanoxan: Shares the guanidine part of the molecule with debrisoquin sulfate.

Guanadrel: Another compound with a similar mechanism of action.

Uniqueness

This compound is unique due to its role as a substrate for a polymorphic cytochrome P-450 enzyme, making it valuable for studying genetic polymorphisms in drug metabolism . This property distinguishes it from other similar compounds and highlights its importance in personalized medicine .

生物活性

Debrisoquin sulfate is a pharmacologically significant compound primarily known for its role as an adrenergic neuron-blocking agent. Its biological activity is closely linked to its metabolism by cytochrome P450 enzymes, particularly CYP2D6, which exhibits genetic polymorphism among individuals. This article explores the biological activity of this compound through various studies, including its metabolic pathways, pharmacogenetic implications, and clinical relevance.

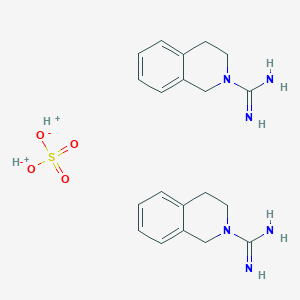

This compound (CAS Number: 581-88-4) has the following chemical properties:

- Chemical Formula : CHNOS

- Molecular Weight : 448.54 g/mol

- IUPAC Name : bis(1,2,3,4-tetrahydroisoquinoline-2-carboximidamide); sulfuric acid

- Solubility : 0.842 mg/mL in water

Metabolism and Pharmacogenetics

This compound is primarily metabolized by the CYP2D6 enzyme, which is responsible for converting it into 4-hydroxydebrisoquine. This metabolic process is critical for understanding individual variations in drug response due to genetic polymorphisms in the CYP2D6 gene.

Genetic Variants

The CYP2D6 gene exhibits several allelic variants that can influence the metabolism of this compound:

- Poor Metabolizers (PM) : Individuals with non-functional alleles exhibit significantly reduced metabolism of debrisoquin.

- Extensive Metabolizers (EM) : Those with one or two functional alleles metabolize debrisoquin at a normal rate.

- Ultrarapid Metabolizers (UM) : Individuals with multiple copies of functional alleles metabolize debrisoquin more rapidly than average.

A study demonstrated a significant correlation between the number of active CYP2D6 genes and the hydroxylation capacity of the enzyme (p < 0.05), highlighting the importance of genetic testing in predicting drug metabolism and efficacy .

Case Study: Urinary Excretion Patterns

A study involving Caucasian and Oriental subjects examined urinary excretion patterns after administering 20 mg of this compound. The findings indicated that Oriental subjects excreted significantly more debrisoquin and less 4-hydroxydebrisoquine compared to Caucasians, suggesting ethnic differences in metabolic capacity .

| Ethnicity | Total Debrisoquin Excreted (mg) | Total 4-Hydroxydebrisoquine Excreted (mg) |

|---|---|---|

| Caucasian | X mg | Y mg |

| Oriental | A mg | B mg |

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, this compound is rapidly absorbed and reaches peak plasma concentrations within a few hours. The half-life of debrisoquin is approximately 3–5 hours, with significant interindividual variability attributed to CYP2D6 polymorphism.

Clinical Implications

This compound's role as a probe drug for assessing CYP2D6 activity has important clinical implications:

- Drug Interactions : Understanding an individual's CYP2D6 genotype can help predict potential drug interactions and adverse effects when prescribing medications metabolized by this enzyme.

- Personalized Medicine : Genetic screening for CYP2D6 variants can guide personalized treatment plans, optimizing therapeutic outcomes while minimizing side effects.

特性

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.H2O4S/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYNLIRHKQCPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-88-4 | |

| Record name | Debrisoquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DEBRISOQUIN SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Declinax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Debrisoquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。